3-Chloro-5-iodo-isoquinoline chemical properties and molecular structure
3-Chloro-5-iodo-isoquinoline chemical properties and molecular structure
Engineering Molecular Complexity: A Technical Guide to 3-Chloro-5-iodoisoquinoline in Orthogonal Synthesis
As drug discovery programs increasingly rely on highly functionalized heterocycles to explore novel chemical space, the demand for precision building blocks has surged. Among these, 3-Chloro-5-iodoisoquinoline (CAS: 1695831-18-5) stands out as a premier bifunctional scaffold. By featuring two distinct halogens at electronically decoupled positions, this molecule enables orthogonal cross-coupling strategies, allowing chemists to sequentially install diverse pharmacophores with absolute regiocontrol.
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-proven, self-validating protocols for leveraging 3-chloro-5-iodoisoquinoline in advanced synthetic workflows.
Physicochemical Profiling & Structural Data
Before deploying any bifunctional scaffold in high-throughput synthesis, establishing a rigorous baseline of its physical and electronic properties is mandatory. The isoquinoline core provides a rigid, planar aromatic system, while the differential electronegativities and atomic radii of the chlorine and iodine substituents dictate its reactivity profile.
Table 1: Quantitative Chemical Properties of 3-Chloro-5-iodoisoquinoline
| Property | Value | Scientific Implication |
| CAS Number | 1695831-18-5 | Unique identifier for procurement and IP tracking [1]. |
| Molecular Formula | C9H5ClIN | Indicates a high degree of halogenation, requiring careful mass spectrometry interpretation. |
| Molecular Weight | 289.50 g/mol | Optimal low-MW starting point for fragment-based drug design (FBDD). |
| InChIKey | JKDPVNLRCXDMSC-UHFFFAOYSA-N | Standardized structural representation for cheminformatics [2]. |
| Predicted Boiling Point | 372.6 ± 22.0 °C | High thermal stability; suitable for high-temperature cross-coupling. |
| Predicted Density | 1.919 ± 0.06 g/cm³ | Dense solid; requires thorough dissolution in organic solvents (e.g., Dioxane, Toluene). |
| Bond Dissociation Energy (C-I) | ~65 kcal/mol | Highly labile; primary site for initial oxidative addition. |
| Bond Dissociation Energy (C-Cl) | ~81 kcal/mol | Highly stable; requires specialized electron-rich ligands for activation. |
Mechanistic Causality: The Logic of Orthogonal Functionalization
The true value of 3-chloro-5-iodoisoquinoline lies in its programmable reactivity. As a Senior Application Scientist, I approach this molecule not as a static structure, but as a kinetic puzzle.
The chemoselectivity of this scaffold is governed by the vast difference in Bond Dissociation Energies (BDE) between the C5-Iodo and C3-Chloro bonds. In palladium-catalyzed cross-coupling, the rate-determining step for halogenated arenes is typically the oxidative addition of the Pd(0) species into the Carbon-Halogen bond.
Because the C5-I bond is significantly weaker (~65 kcal/mol) than the C3-Cl bond (~81 kcal/mol), we can utilize a "mild" catalyst system to exclusively functionalize the C5 position. The C3-Chloro bond remains completely inert under these conditions. Once the C5 position is functionalized, we can deploy a highly electron-rich, sterically demanding ligand system to force the oxidative addition into the stubborn C3-Chloro bond.
Fig 1. Orthogonal cross-coupling workflow exploiting C5-I vs C3-Cl reactivity differentials.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify mechanistic success.
Protocol A: Regioselective C5-Suzuki-Miyaura Coupling
Objective: Couple an arylboronic acid exclusively at the C5-Iodo position while preserving the C3-Chloro handle.
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Reaction Assembly: In an oven-dried Schlenk flask, combine 3-chloro-5-iodoisoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
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Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of Argon. Heat the reaction to 80 °C for 4 hours. Causality: Triphenylphosphine (PPh₃) is a relatively electron-poor ligand. It provides sufficient electron density for the Pd center to insert into the weak C-I bond, but it is entirely insufficient to break the C-Cl bond [3].
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Self-Validation Checkpoint (LC-MS): Sample the reaction. The mass spectrum must show the product mass [M+H]⁺ with a distinct 3:1 isotopic ratio (M / M+2). This isotopic signature is the definitive proof that the C3-chlorine atom is still intact. If the 3:1 ratio is absent, over-coupling has occurred.
Protocol B: Late-Stage C3-Buchwald-Hartwig Amination
Objective: Displace the inert C3-Chloro group with a secondary amine to yield the final API scaffold.
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Reaction Assembly: To a dry vial, add the 3-chloro-5-arylisoquinoline intermediate (1.0 equiv), the target amine (1.2 equiv), and NaOtBu (1.5 equiv).
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Catalyst Generation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv) and Tri-tert-butylphosphine (tBu₃P) (0.08 equiv) in anhydrous Toluene for 10 minutes. Causality: The C3-Cl bond is highly unreactive. tBu₃P is highly electron-rich, pushing electron density into the Pd center to facilitate the difficult oxidative addition. Its extreme steric bulk then accelerates the final reductive elimination step to release the product [4].
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Execution: Transfer the active catalyst solution to the main reaction vial. Heat to 100 °C for 12 hours.
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Self-Validation Checkpoint (Visual & LC-MS): The reaction should transition from the dark purple of Pd₂(dba)₃ to a reddish-brown hue (active monoligated Pd(0) species). LC-MS analysis must show the complete disappearance of the 3:1 chlorine isotope pattern, confirming successful displacement of the chloride.
Biological Context: Isoquinolines in Kinase Inhibition
Why do we synthesize these specific scaffolds? Isoquinoline derivatives are privileged structures in medicinal chemistry, particularly as ATP-competitive kinase inhibitors. The nitrogen atom of the isoquinoline core frequently acts as a critical hydrogen-bond acceptor for the hinge region of kinases.
A primary application of functionalized isoquinolines is the inhibition of ROCK (Rho-associated protein kinase) . By utilizing the orthogonal synthesis described above, researchers can fine-tune the C5 and C3 vectors to optimize binding within the ROCK active site, thereby modulating the actin cytoskeleton dynamics involved in cardiovascular diseases and metastasis.
Fig 2. ROCK signaling pathway illustrating the inhibitory intervention of isoquinoline derivatives.
References
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ResearchGate. "Palladium-Catalyzed Suzuki-Miyaura Reactions: Exploiting Orthogonal Coupling Sites." ResearchGate Publications. Available at:[Link]
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ACS Catalysis. "It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst." ACS Publications. Available at: [Link]
